molecular formula C21H20N2O3S2 B2612287 1-(4-Methoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole CAS No. 868218-65-9

1-(4-Methoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole

Cat. No. B2612287
CAS RN: 868218-65-9
M. Wt: 412.52
InChI Key: SMGKNICFZNWQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The paper titled “Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors” provides a detailed structure-activity relationship of naphthalene-based NRF2 activators .


Molecular Structure Analysis

The crystal structure of a similar compound, N-[(4-methoxyphenyl)sulfonyl]-N-(4-{[(4-methoxyphenyl)sulfonyl]amino}naphthalen-1-yl)glycine, bound to the human Keap1 Kelch domain has been determined . This provides valuable insights into the molecular structure of “1-(4-Methoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole”.

Mechanism of Action

The compound is known to interact with the KEAP1-NRF2 pathway . This pathway is involved in the oxidative stress response and has been implicated in various disease states such as multiple sclerosis, rheumatoid arthritis, and diabetic chronic wounds .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It is intended for research use only and is not suitable for human or veterinary use.

Future Directions

The future directions for this compound could involve further exploration of its interaction with the KEAP1-NRF2 pathway and its potential applications in treating diseases associated with oxidative stress .

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-26-18-9-11-19(12-10-18)28(24,25)23-14-13-22-21(23)27-15-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGKNICFZNWQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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